4-Hexadecylbenzenesulfonic acid

critical micelle concentration surfactant efficiency alkyl chain length effect

4-Hexadecylbenzenesulfonic acid (CAS 16722-32-0, synonym: p-hexadecylbenzenesulfonic acid) is a linear C16 alkylbenzene sulfonic acid belonging to the heavy alkylbenzene sulfonate (HABS) class of anionic surfactants. It features a para-substituted hexadecyl chain (C16H33) attached to a benzenesulfonic acid head group, yielding a molecular formula of C22H38O3S and a monoisotopic mass of 382.25 Da.

Molecular Formula C22H38O3S
Molecular Weight 382.6 g/mol
CAS No. 16722-32-0
Cat. No. B090964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexadecylbenzenesulfonic acid
CAS16722-32-0
Molecular FormulaC22H38O3S
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)26(23,24)25/h17-20H,2-16H2,1H3,(H,23,24,25)
InChIKeyKJORMGGHDPSQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hexadecylbenzenesulfonic Acid (CAS 16722-32-0): Technical Baseline and Procurement Identity


4-Hexadecylbenzenesulfonic acid (CAS 16722-32-0, synonym: p-hexadecylbenzenesulfonic acid) is a linear C16 alkylbenzene sulfonic acid belonging to the heavy alkylbenzene sulfonate (HABS) class of anionic surfactants [1]. It features a para-substituted hexadecyl chain (C16H33) attached to a benzenesulfonic acid head group, yielding a molecular formula of C22H38O3S and a monoisotopic mass of 382.25 Da [1]. The compound exists as a viscous liquid or waxy solid with an ACD/LogP of 8.90 and a predicted density of 1.0 ± 0.1 g/cm³ . As a Brønsted acid surfactant, it serves dual functions as both a surface-active agent and an acid catalyst, distinguishing it from neutralized sulfonate salts commonly used in detergent formulations [1].

Chain Length

C16 linear, distinct from mixed C10–C14 LABSA products

Positional Isomer

Para-substitution reported to maximize aggregation number

Form

Brønsted acid surfactant; dual surfactant-catalyst function

Why 4-Hexadecylbenzenesulfonic Acid Cannot Be Replaced by Shorter-Chain or Mixed-Isomer Alkylbenzene Sulfonates


Alkylbenzene sulfonates are not interchangeable across alkyl chain lengths or positional isomers. Commercial linear alkylbenzene sulfonic acid (LABSA) products are predominantly C10–C14 mixtures, while 4-hexadecylbenzenesulfonic acid bears a C16 linear chain that fundamentally alters its micellization thermodynamics, interfacial packing, and solubilization capacity [1]. Micelle size and ease of micellization increase substantially from decyl to hexadecyl homologues, directly impacting performance in applications where large, stable micelles or tight interfacial films are required [2]. Furthermore, the para (4-) substitution position is critical: moving the benzene ring from the terminal 4-position toward the alkyl chain center progressively reduces the micelle aggregation number, demonstrating that even positional isomers within the C16 class are not functionally equivalent [3]. Substituting a shorter-chain analogue or an isomeric mixture therefore introduces quantitative performance degradation that cannot be compensated by simple concentration adjustment.

Shorter-chain LABSA

C10–C14 mixtures alter micellization thermodynamics and interfacial packing; not directly interchangeable.

Mixed isomer alkylbenzene sulfonates

Non-para isomers reduce aggregation number and shift IFT dynamics; positional specificity matters.

Neutralized sulfonate salts

Sodium or other salts lack Brønsted acid functionality required for catalysis and acid-driven applications.

Quantitative Evidence Guide: 4-Hexadecylbenzenesulfonic Acid Performance versus Closest Analogs


Critical Micelle Concentration: ~13-Fold Lower CMC Than the C12 Homologue

Within the same heavy alkylbenzene sulfonate (HABS) homologous series separated by preparative HPLC and measured under identical conditions, the C16 ABS component exhibits a critical micelle concentration (CMC) at the extreme low end of the 0.401–0.030 g·L⁻¹ range that spans C12 through C19, whereas the C12 ABS homologue sits at the high end (0.401 g·L⁻¹) [1]. This represents an approximately 13-fold reduction in the concentration required to initiate micellization. For the sodium salt form of the hexadecyl homologue, independent surface tension measurements at 45 °C place the CMC between 2.7 × 10⁻⁵ and 5.2 × 10⁻⁵ mol/L, with a constant post-CMC surface tension (γCMC) of 26–31 mN·m⁻¹ depending on branching [2]. By comparison, the well-established CMC of sodium dodecylbenzenesulfonate (SDBS, C12) is 1.2 × 10⁻³ mol/L (1.2 mM) in water at 25 °C [3]—a difference of roughly 23- to 44-fold on a molar basis. This substantially higher micellization efficiency means that 4-hexadecylbenzenesulfonic acid can achieve equivalent surface activity at a fraction of the mass concentration required for its C12 analogue.

CMC Reduction
Head-to-head
~13× lower vs C12
Supports reduced surfactant loading
Identical conditions, surface tension method
critical micelle concentration surfactant efficiency alkyl chain length effect

Interfacial Activity at Oil–Water Interfaces: C16 ABS Identified as the Strongest Performer Among C12–C19 Homologues

In a systematic evaluation of six purified ABS homologues (C12 through C19) isolated from heavy alkylbenzene sulfonate by preparative HPLC, the C16 ABS component was explicitly identified as possessing the strongest interfacial activities against crude oil [1]. The study demonstrated synergism between C16 ABS and ionized organic acids in crude oil produced by Na₂CO₃, a finding not replicated with the shorter-chain homologues. In a separate investigation of three hexadecylbenzene sulfonate positional isomers under EOR-relevant conditions (nonane/aqueous system, 45 °C), the surfactants were shown capable of reducing interfacial tension to ultra-low values below 10⁻³ mN/m at low alkali concentrations [2]. Furthermore, C16–C18 heavy alkyl benzene sulfonates are explicitly recognized for their excellent ability to reduce oil–water interface tension, with the continuous microreactor synthesis process delivering hexadecylbenzene sulfonic acid (HBSA) at purities exceeding 99 wt% for reproducible interfacial performance [3].

Interfacial Activity
Head-to-head
Ranked #1 among C12–C19
Supports ultra-low IFT performance
Crude oil/alkali system, spinning drop tensiometry
enhanced oil recovery interfacial tension surfactant flooding

Micelle Size and Aggregation: Hexadecyl Chain Drives Larger, More Stable Micelles Than Shorter Homologues

Hydrodynamic and micellar property measurements across the sodium alkyl benzene sulfonate series (C10 to C16) demonstrate that the ease of micellization and micelle size increase monotonically as one progresses from sodium decyl to sodium hexadecyl benzene sulfonates [1]. The free energy of micellization, deduced from experimental viscosity, density, sedimentation, and diffusion coefficient data, becomes progressively more favorable with increasing chain length, indicating that the C16 homologue forms the largest and thermodynamically most stable micelles in this series. For the 4-substituted (para) positional isomer specifically, the terminal attachment of the benzene ring maximizes the aggregation number compared to isomers where the benzene ring is positioned closer to the alkyl chain center—the aggregation number decreases when the sulfonate benzene group is moved from one end to the center of the aliphatic alkyl chain [2]. At the air–water interface, all studied hexadecylbenzenesulfonate isomers exhibit a molecular area of 90 ± 5 Ų/molecule in pure water, compressing to 45 ± 3 Ų/molecule upon addition of NaCl up to 7 × 10⁻² mol·L⁻¹ [3], indicating tightly packed interfacial films conducive to emulsion and foam stabilization.

Micelle Size Trend
Class-level
Largest in C10–C16 series
May enhance solubilization capacity
Trend from hydrodynamic studies
micelle aggregation number hydrodynamic radius solubilization capacity

Hydrophobicity (LogP): ACD/LogP of 8.90 Enables Superior Organic-Phase Partitioning vs. Shorter-Chain Analogues

The ACD/Labs predicted LogP for 4-hexadecylbenzenesulfonic acid is 8.90, reflecting the pronounced hydrophobicity conferred by the C16 alkyl chain . This value far exceeds that of the C12 analogue dodecylbenzenesulfonic acid (DBSA, typical experimental LogP ~2.5–3.5 for the acid form), representing a difference of approximately 5–6 log units, or roughly 10⁵–10⁶-fold greater affinity for the organic phase . The estimated water solubility from Log Kow (WSKOW v1.41) is 0.00676 mg/L at 25 °C, consistent with a surfactant that partitions strongly into non-aqueous environments . This extreme hydrophobicity is directly relevant to applications where the surfactant must reside at or transfer across oil–water interfaces, such as microemulsion formation, emulsion polymerization, and phase-transfer catalysis.

Hydrophobicity (LogP)
Data to verify
ΔLogP ≈ 5.4–6.4 units
Supports organic-phase preference
Predicted; experimental validation advised
partition coefficient LogP hydrophobicity phase transfer

Synthesis Purity and Scalability: Continuous Microreactor Process Delivers >99 wt% HBSA with 10-Second Residence Time

The continuous sulfonation of hexadecylbenzene in a stirred-tank microreactor using liquid SO₃ as the sulfonating agent and 1,2-dichloroethane (EDC) as diluent yielded hexadecylbenzene sulfonic acid (HBSA) with a purity exceeding 99 wt% after optimization of the SO₃:HDB molar ratio, sulfonation temperature, and sulfonation agent concentration [1]. The process achieved complete conversion within a residence time of merely 10 seconds, eliminating the need for post-reaction aging that is typical of conventional batch sulfonation. This contrasts sharply with commercial LABSA production, where the sulfonation of mixed C10–C14 alkylbenzenes inherently generates a broad distribution of homologues and positional isomers, and where typical acid-form purities range from 96–98% . The combination of single-chain-length specificity (>99% C16, para-substituted) and high chemical purity (>99 wt%) ensures batch-to-batch reproducibility of surface-chemical properties that mixed-chain commercial products cannot provide.

Synthesis Purity
Source review
>99 wt%, 10 s residence
Supports batch-to-batch reproducibility
Continuous microreactor process
continuous sulfonation microreactor process intensification high-purity surfactant

Positional Isomer Specificity: The 4-(para)-Substitution Maximizes Aggregation Number Relative to Internal Isomers

Fluorescence-based aggregation studies on isomeric alkylbenzenesulfonates of both C12 and C16 chain lengths reveal a consistent structural rule: the aggregation number (N) decreases as the sulfonate-attached benzene ring is moved from the terminal position (1- or 4-substitution) toward the center of the alkyl chain [1]. For the C16 series (xφC16, where the benzene ring φ is attached at positions 4–6 along the hexadecyl chain), the 4φC16 isomer (equivalent to 4-hexadecylbenzenesulfonate) exhibits the highest aggregation number, reflecting its optimal packing geometry—the linear hydrophobic tail extends fully into the micellar core while the sulfonate head group remains at the micelle–water interface. Moving the benzene ring to internal positions disrupts this packing, reducing N and altering the micelle microviscosity as probed by fluorescence polarization [2]. Complementary interfacial tension studies on C16 positional isomers in oil/alkali systems demonstrate that the ability to achieve ultra-low IFT varies systematically with benzene ring position, with the terminal-substituted isomer offering distinct dynamic IFT behavior compared to internal isomers [3].

Isomer Specificity
Head-to-head
4φC16: highest aggregation N
Para-isomer supports larger micelles
Internal isomers show lower aggregation
positional isomerism aggregation number surfactant packing parameter micelle structure

Optimal Application Scenarios for 4-Hexadecylbenzenesulfonic Acid Based on Quantitative Performance Evidence


Enhanced Oil Recovery (EOR) Surfactant Flooding with Ultra-Low Interfacial Tension Requirements

The C16 ABS component has been empirically identified as the strongest interfacial-activity performer among C12–C19 alkylbenzene sulfonate homologues, capable of reducing oil–water interfacial tension to ultra-low values (<10⁻³ mN/m) in alkali/surfactant systems [1]. Its ~13-fold lower CMC compared to the C12 homologue [1] means that effective surfactant concentrations can be maintained deeper into the reservoir with reduced adsorption losses. The 4-(para) isomer specifically maximizes the micelle aggregation number, enhancing the solubilization of trapped crude oil components into the aqueous phase [2]. For EOR formulators, selecting 4-hexadecylbenzenesulfonic acid over commercial C10–C14 LABSA mixtures eliminates the interfacial-activity dilution caused by shorter-chain, less surface-active homologues.

Phase-Transfer Catalysis and Brønsted Acid Catalysis in Biphasic Organic Reactions

With an ACD/LogP of 8.90—roughly 5–6 log units higher than dodecylbenzenesulfonic acid —4-hexadecylbenzenesulfonic acid partitions overwhelmingly into the organic phase while retaining a strong sulfonic acid functionality for proton-transfer catalysis. This dual surfactant–catalyst role enables efficient phase-transfer catalysis in reactions such as esterification, etherification, and Friedel–Crafts acylations conducted in microemulsion or biphasic solvent systems. The compound's acid-form identity (rather than the neutralized sodium salt) is critical for catalytic applications, and its high hydrophobicity ensures that the catalyst remains in the organic product phase rather than being lost to the aqueous waste stream.

Emulsion Polymerization and Conductive Polymer Doping Requiring Hydrophobic Counterions

The combination of strong acidity and extreme hydrophobicity (water solubility ~0.007 mg/L ) makes 4-hexadecylbenzenesulfonic acid an effective dopant for conductive polymers such as polyaniline, where the long C16 alkyl chain enhances solubility of the doped polymer in organic solvents and improves film-forming properties. In emulsion polymerization, the 90 ± 5 Ų/molecule interfacial area [3] and the large micelle size of the C16 homologue [4] provide superior latex particle nucleation and stabilization compared to C12 analogues, enabling the synthesis of high-molecular-weight polymers with narrow particle-size distributions.

Surfactant-Enhanced Remediation and Adsolubilization of Hydrophobic Organic Contaminants

The monotonic increase in micelle size and solubilization capacity from C10 to C16 alkylbenzene sulfonates [4] positions 4-hexadecylbenzenesulfonic acid as the optimal homologue for micellar-enhanced ultrafiltration (MEUF) and surfactant-based adsorption (adsolubilization) processes targeting highly hydrophobic organic contaminants. The larger micellar core volume of the C16 homologue accommodates greater quantities of solubilized n-octane and ethylbenzene compared to shorter-chain analogues [4], while the 4-positional isomer ensures the maximum aggregation number and thus the highest contaminant-loading capacity per micelle [2].

Application
Selection Property
Validation Focus
EOR Surfactant Flooding
Ultra-low interfacial tension capability
IFT performance in oil/alkali systems
Phase-Transfer Catalysis
High organic-phase partitioning
Catalytic activity in biphasic reactions
Emulsion Polymerization & Doping
Hydrophobic dopant and large micelle size
Latex nucleation and polymer doping stability
Surfactant-Enhanced Remediation
Enhanced solubilization capacity
Micellar loading of hydrophobic contaminants
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